![molecular formula C7H3Cl2N3O2 B13126123 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13126123.png)
7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that features a pyrido[2,3-b]pyrazine core with two chlorine atoms at the 7 and 8 positions and a dione functionality at the 2 and 3 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves the chlorination of pyrido[2,3-b]pyrazine derivatives. One common method includes the reaction of pyrido[2,3-b]pyrazine with chlorine gas under controlled conditions to introduce the chlorine atoms at the desired positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The dione functionality can be reduced to form corresponding diols.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents such as dimethylformamide (DMF).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of 7,8-diaminopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione.
Reduction: Formation of 7,8-dichloropyrido[2,3-b]pyrazine-2,3-diol.
Oxidation: Formation of 7,8-dichloropyrido[2,3-b]pyrazine-2,3-dicarboxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. They have been explored as potential treatments for cancer, bacterial infections, and inflammatory diseases due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in the production of polymers, coatings, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione and its derivatives often involves the inhibition of specific enzymes or receptors. For example, some derivatives may act as competitive inhibitors of enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine
- 6,8-Dichloropyrido[2,3-b]pyrazine
- 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
Uniqueness
7,8-Dichloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern and functional groups. The presence of chlorine atoms at the 7 and 8 positions, along with the dione functionality, provides distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in both synthetic and applied contexts.
Eigenschaften
Molekularformel |
C7H3Cl2N3O2 |
|---|---|
Molekulargewicht |
232.02 g/mol |
IUPAC-Name |
7,8-dichloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3Cl2N3O2/c8-2-1-10-5-4(3(2)9)11-6(13)7(14)12-5/h1H,(H,11,13)(H,10,12,14) |
InChI-Schlüssel |
UOUKUQNWCKDDJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C2C(=N1)NC(=O)C(=O)N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


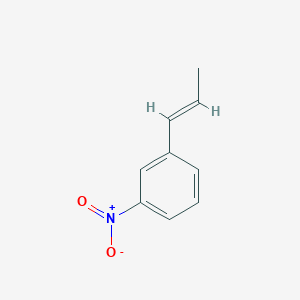
![(2R,4R,5S,6S)-5-hydroxy-4-(hydroxymethyl)-7-oxa-3-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13126065.png)

![4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13126072.png)
![6-Chloro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13126074.png)

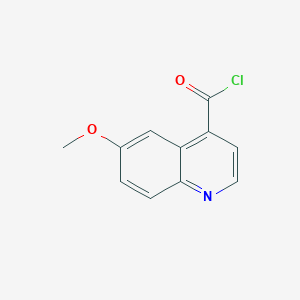


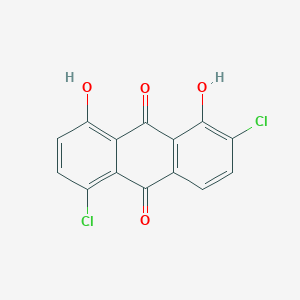
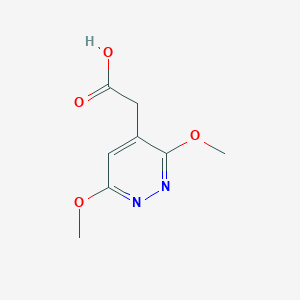
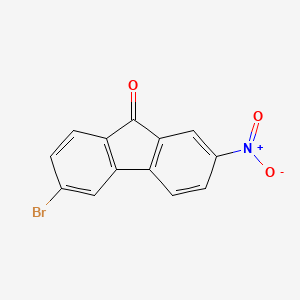

![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)
